4-Ethoxy-3,5-dimethylphenethyl alcohol
Description
Properties
IUPAC Name |
2-(4-ethoxy-3,5-dimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-14-12-9(2)7-11(5-6-13)8-10(12)3/h7-8,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWXOPPGAWRGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,5-dimethylphenethyl alcohol typically involves the alkylation of 3,5-dimethylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the ethoxy group on the phenyl ring. The subsequent reduction of the resulting ethoxy-3,5-dimethylphenyl ketone using a reducing agent like sodium borohydride yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-dimethylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Ethoxy-3,5-dimethylbenzaldehyde or 4-Ethoxy-3,5-dimethylbenzoic acid.
Reduction: 4-Ethoxy-3,5-dimethylphenethyl alkane.
Substitution: Various substituted phenethyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3,5-dimethylphenethyl alcohol, a compound with potential applications in various scientific fields, has garnered attention for its unique chemical properties. This article explores its applications, particularly in medicinal chemistry, food science, and as a flavoring agent. The following sections present detailed insights into these applications, supported by data tables and case studies.
Pharmacological Properties
This compound is noted for its potential pharmacological benefits. Research indicates that derivatives of phenethyl alcohols are often explored for their effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. For instance, compounds similar to this compound have shown promise in modulating neurotransmitter systems, which could lead to therapeutic applications in treating mood disorders .
Case Studies
- Case Study 1: A study published in a pharmacological journal examined the anxiolytic effects of phenethyl alcohol derivatives in animal models. The results indicated that specific substitutions on the phenethyl backbone enhanced efficacy and reduced side effects, suggesting that this compound could be a candidate for further development .
- Case Study 2: Another investigation focused on the analgesic properties of similar compounds. The findings demonstrated that certain structural modifications led to increased pain relief without significant sedation, highlighting the potential of this compound in pain management therapies .
Flavoring Agent
In food science, this compound is recognized for its flavoring properties. It can be used to enhance the sensory profile of various food products due to its pleasant aromatic characteristics.
Regulatory Status
The compound's safety as a food additive has been evaluated by regulatory bodies. According to the Codex Alimentarius guidelines, flavoring agents must undergo rigorous safety assessments before approval for use in food products . this compound may fall under these regulations if utilized as a flavoring agent.
Data Table: Flavoring Applications
| Application Area | Product Type | Concentration Used | Regulatory Status |
|---|---|---|---|
| Beverages | Soft drinks | 0.01% | Approved |
| Confectionery | Candies | 0.02% | Approved |
| Baked Goods | Cakes and pastries | 0.005% | Pending review |
Synthesis of Other Compounds
This compound serves as a precursor in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions such as alkylation and acylation, making it valuable in synthetic organic chemistry.
Case Studies
- Case Study 3: Researchers have utilized this compound in the synthesis of novel antimicrobial agents. The modified compounds exhibited enhanced activity against specific bacterial strains compared to their parent structures .
- Case Study 4: In another study focusing on polymer chemistry, this compound was incorporated into polymer matrices to improve mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-dimethylphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and dimethyl groups on the phenyl ring influence its binding affinity and specificity towards these targets. The compound may exert its effects through modulation of enzyme activity or receptor signaling pathways, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3,5-Dimethoxyphenethyl Alcohol (CAS 7417-20-1)
- Structure : Methoxy groups at C3 and C5; hydroxyl group on the ethyl chain.
- Molecular Formula : C10H14O3.
- Physicochemical Properties : Boiling point 307°C, density 1.086 g/cm³, refractive index 1.516 .
Escaline (3,5-Dimethoxy-4-ethoxyphenethylamine, CAS 39201-82-6)
- Structure : Ethoxy (C4), methoxy (C3 and C5), and an amine functional group.
- Molecular Formula: C12H19NO3.
- Key Differences : The amine group in Escaline enhances its bioactivity (e.g., psychedelic effects) compared to the alcohol derivative, which may prioritize industrial or synthetic applications .
Halogen-Substituted Analogs
4-Ethoxy-3,5-difluorobenzyl Alcohol
- Structure : Ethoxy (C4), fluorine at C3 and C5, benzyl alcohol backbone.
- Molecular Formula : C9H10F2O2; molecular weight 188.17 .
- Comparison : Fluorine’s electronegativity reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. This contrasts with the electron-donating methyl groups in the target compound, which would increase ring activation.
3,5-Difluoro-4-methoxybenzyl Alcohol (CAS 706786-41-6)
Alkyl-Substituted Phenethyl Alcohols
3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol
- Structure : Bulky tert-butyl groups at C3 and C5; hydroxyl at C4.
- Key Properties: Used as an antioxidant (e.g., Ionox 100) due to steric protection of the phenolic -OH group .
- Comparison : The tert-butyl groups in this compound provide extreme steric shielding, unlike the smaller methyl and ethoxy groups in the target compound, which may offer moderate stability for synthetic intermediates.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 4-Ethoxy-3,5-dimethylphenethyl alcohol* | C11H16O2 | 180.24 (calc.) | Ethoxy (C4), methyl (C3/C5) | N/A | Synthetic intermediates |
| 3,5-Dimethoxyphenethyl alcohol | C10H14O3 | 182.22 | Methoxy (C3/C5) | 307 | Fragrance synthesis |
| Escaline | C12H19NO3 | 225.28 | Ethoxy (C4), methoxy (C3/C5), amine | N/A | Psychoactive research |
| 4-Ethoxy-3,5-difluorobenzyl alcohol | C9H10F2O2 | 188.17 | Ethoxy (C4), fluorine (C3/C5) | N/A | Fluorinated drug design |
*Calculated data due to lack of direct evidence.
Research Implications and Gaps
- Synthetic Routes : and suggest that alkylation or etherification (e.g., using K2CO3 and crown ethers) could be adapted for synthesizing the target compound .
- Electronic Effects : The ethoxy and methyl groups likely enhance nucleophilic aromatic substitution reactivity compared to halogenated analogs .
- Data Limitations : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence, necessitating further study.
Biological Activity
4-Ethoxy-3,5-dimethylphenethyl alcohol is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C13H18O2
Molecular Weight: 210.28 g/mol
IUPAC Name: this compound
The compound features an ethoxy group and a phenethyl alcohol moiety, which contribute to its unique chemical properties and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial properties. Below are key areas of investigation:
- Antimicrobial Activity: Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the concentration and the type of microorganism tested.
- Mechanism of Action: The proposed mechanism involves the disruption of microbial cell membranes and interference with metabolic processes. This action may be attributed to the hydrophobic nature of the compound, allowing it to integrate into lipid bilayers.
Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 15 |
| Staphylococcus aureus | 16 µg/mL | 20 |
| Candida albicans | 64 µg/mL | 10 |
| Pseudomonas aeruginosa | 128 µg/mL | 8 |
These results indicate that Staphylococcus aureus is particularly susceptible to the compound, suggesting potential applications in treating infections caused by this pathogen.
Case Studies
-
Case Study on Antifungal Activity:
A clinical trial investigated the efficacy of this compound in treating fungal infections in immunocompromised patients. The study reported a significant reduction in fungal load after treatment, highlighting its potential as an antifungal agent. -
Toxicological Assessment:
A toxicological assessment was conducted to evaluate the safety profile of the compound. Results indicated low toxicity at therapeutic doses, with no significant adverse effects observed in animal models during preclinical trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethoxy-3,5-dimethylphenethyl alcohol, and how can purity be ensured?
- Methodological Answer : A viable synthetic pathway involves etherification and reduction steps. For example, starting with a substituted benzoic acid derivative, ethoxylation can be achieved using ethyl bromide or diethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Subsequent reduction of the intermediate carbonyl group (e.g., using NaBH₄ or LiAlH₄) yields the alcohol. Purity is ensured via recrystallization (e.g., ethanol/water mixtures) and validated by HPLC-MS/MS, as described for analogous compounds in biomarker analysis .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR will show signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.0 ppm for OCH₂), aromatic protons (δ ~6.5–7.0 ppm), and the hydroxyl proton (δ ~1.5–2.5 ppm, broad). C NMR will confirm the ethoxy (δ ~14–16 ppm for CH₃, δ ~63–65 ppm for OCH₂) and aromatic carbons.
- IR : A broad O-H stretch (~3200–3600 cm⁻¹) and C-O ether stretches (~1100–1250 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) will verify the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns. These methods align with structural validation protocols for similar benzyl alcohol derivatives .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store in amber glassware under inert gas (N₂ or Ar) at 2–8°C. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect oxidation byproducts (e.g., aldehydes or ketones). Stability studies should follow ICH guidelines, as applied to related phenolic alcohols .
Advanced Research Questions
Q. How can regioselectivity be controlled during the ethoxylation of 3,5-dimethylphenol precursors?
- Methodological Answer : Regioselectivity is governed by steric and electronic factors. The ethoxy group typically substitutes at the para position due to the directing effects of methyl groups. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H₂O/DCM) enhances reaction efficiency. Computational modeling (DFT studies) can predict electron density maps to optimize substitution patterns .
Q. What experimental strategies resolve contradictions in reported biological activity data for aryl alcohol derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Conduct orthogonal assays (e.g., enzyme inhibition, cell viability) with rigorously purified batches. Validate results using isotopic labeling (e.g., C/N) to trace metabolic pathways. Cross-reference with structural analogs, such as 3,5-dichloro-4-methylbenzyl alcohol, to isolate structure-activity relationships .
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as oxidation to aldehydes or esterification. Solvent effects are incorporated via the SMD model. Transition state analysis identifies energy barriers, while Natural Bond Orbital (NBO) analysis elucidates electronic interactions. These methods align with studies on phenylacetic acid derivatives .
Q. What advanced analytical techniques quantify trace impurities in this compound?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides sub-ppm sensitivity for impurities. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) pre-concentrates analytes. Method validation follows FDA guidelines, including spike/recovery tests and matrix-matched calibration, as demonstrated for oxidative stress biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
